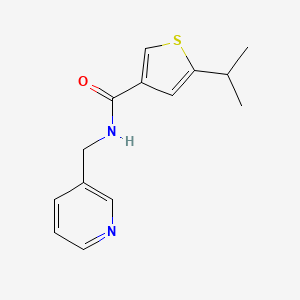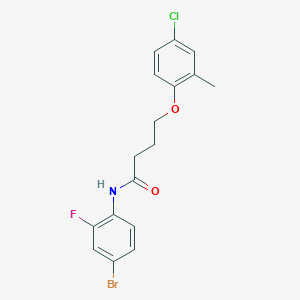
N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide, also known as L-745,870, is a compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of selective dopamine D4 receptor antagonists and has been shown to have a high affinity for this receptor.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide involves its ability to block the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is involved in several neurological and psychiatric disorders. By blocking this receptor, N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide can reduce the symptoms associated with these disorders.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of dopamine in the brain, which is associated with several neurological and psychiatric disorders. It has also been shown to reduce the levels of norepinephrine and serotonin, which are neurotransmitters involved in mood regulation.
実験室実験の利点と制限
The advantages of using N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide in lab experiments are its high affinity for the dopamine D4 receptor and its ability to block this receptor. This makes it a valuable tool for studying the role of the dopamine D4 receptor in neurological and psychiatric disorders. However, the limitations of using this compound are its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide. One direction is to study its potential as a therapeutic agent for neurological and psychiatric disorders. Another direction is to study its potential as a tool for studying the role of the dopamine D4 receptor in these disorders. Additionally, future studies can focus on the development of new compounds based on the structure of N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide with improved pharmacological properties.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide involves several steps. The first step involves the synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid, which is then converted to the corresponding acid chloride. The second step involves the reaction of the acid chloride with 4-bromo-2-fluoroaniline to give the desired product. The final product is purified by recrystallization to obtain a high purity compound.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in several neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Studies have shown that N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide can block the dopamine D4 receptor and reduce the symptoms associated with these disorders.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClFNO2/c1-11-9-13(19)5-7-16(11)23-8-2-3-17(22)21-15-6-4-12(18)10-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPSERHEZDJNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}butanoic acid](/img/structure/B5173333.png)
![4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173341.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5173346.png)
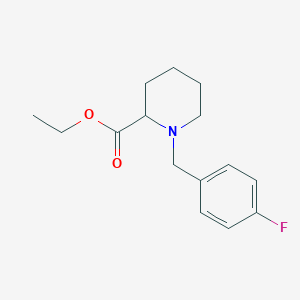
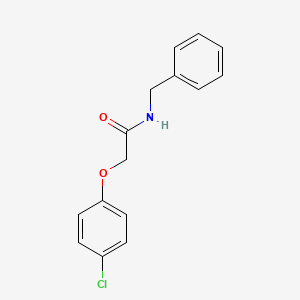
![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
![N-(2-{[4-(diethylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5173377.png)
![N-[4-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B5173384.png)
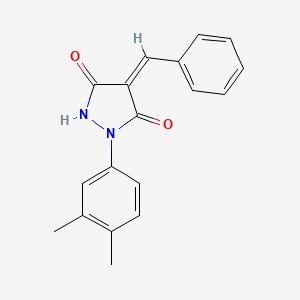
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)
![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)
